molecular formula C11H13ClN4O B15217798 2-Chloro-9-cyclopentyl-7-methyl-purin-8-one

2-Chloro-9-cyclopentyl-7-methyl-purin-8-one

Cat. No.: B15217798
M. Wt: 252.70 g/mol
InChI Key: TWRQPCNGQPTNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one is a chemical compound with the molecular formula C11H13ClN4O. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-7-methyl-7,9-dihydro-8H-purin-8-one with cyclopentylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

2-chloro-9-cyclopentyl-7-methylpurin-8-one

InChI

InChI=1S/C11H13ClN4O/c1-15-8-6-13-10(12)14-9(8)16(11(15)17)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

TWRQPCNGQPTNRJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=C(N=C2N(C1=O)C3CCCC3)Cl

Origin of Product

United States

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